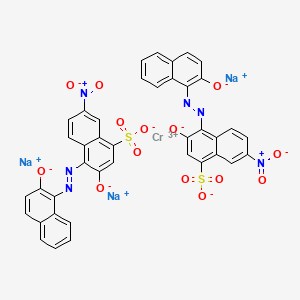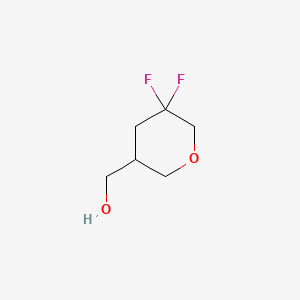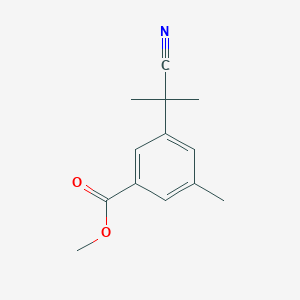
Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzoic acid, featuring a cyano group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate typically involves the esterification of 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and optimized reaction parameters ensures the efficient production of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid.
Reduction: 3-(2-aminopropan-2-yl)-5-methylbenzoate.
Substitution: 3-(2-cyanopropan-2-yl)-5-methyl-4-nitrobenzoate or 3-(2-cyanopropan-2-yl)-5-methyl-4-bromobenzoate.
Aplicaciones Científicas De Investigación
Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites that exert therapeutic effects. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid.
Comparación Con Compuestos Similares
- Methyl 3-(2-cyanopropan-2-yl)benzoate
- Methyl 3-(2-cyanopropan-2-yl)-4-methylbenzoate
- Methyl 3-(2-cyanopropan-2-yl)-5-ethylbenzoate
Comparison: Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate is unique due to the presence of both a cyano group and a methyl ester group on the benzoic acid derivative This combination of functional groups allows for a diverse range of chemical reactions and applications
Propiedades
Número CAS |
120512-42-7 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate |
InChI |
InChI=1S/C13H15NO2/c1-9-5-10(12(15)16-4)7-11(6-9)13(2,3)8-14/h5-7H,1-4H3 |
Clave InChI |
OJGFDFHIECZEDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


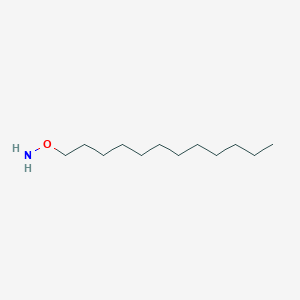

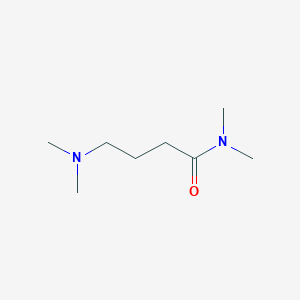

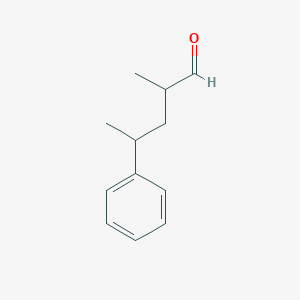
![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)
![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
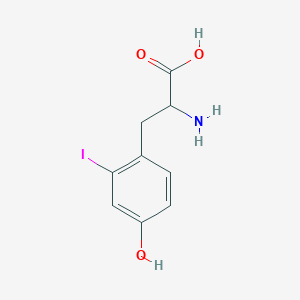
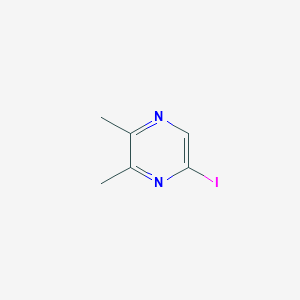
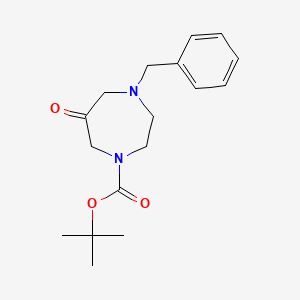
![Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B13899700.png)
